molecular formula C17H18N4O5S B2789223 N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide CAS No. 1286706-27-1

N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

Cat. No.: B2789223
CAS No.: 1286706-27-1
M. Wt: 390.41
InChI Key: AHSQFXVMAPKSHH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a synthetically produced chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex polyheterocyclic structure comprising a pyridazino[4,5-b][1,4]thiazine core, which is a privileged scaffold in pharmaceutical development for its potential to interact with diverse biological targets. The compound's molecular formula is C17H17ClN4O5S, with a molecular weight of 424.86 g/mol . Its structure is characterized by a 4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl moiety linked via an acetamide group to an N-(5-chloro-2,4-dimethoxyphenyl) ring system, providing unique electronic and steric properties for structure-activity relationship studies. The compound is provided as a high-purity solid with a predicted density of 1.53±0.1 g/cm³ at 20°C and a predicted pKa of 11.87±0.70 . Researchers are exploring this compound and its structural analogs as key intermediates in the synthesis of more complex molecules with potential biological activity. Compounds featuring similar pyridazine-thiazine architectures have demonstrated relevance across multiple therapeutic areas, including infectious diseases and central nervous system disorders, making them valuable scaffolds for library development in high-throughput screening campaigns . The presence of both hydrogen bond acceptor and donor sites, along with the electron-rich aromatic systems and carbonyl functionalities, suggests potential for targeted protein interactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It must be handled by qualified technical professionals in appropriate laboratory settings, in accordance with all applicable safety regulations and institutional guidelines.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-20-15(23)9-27-13-7-18-21(17(24)16(13)20)8-14(22)19-11-5-4-10(25-2)6-12(11)26-3/h4-7H,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSQFXVMAPKSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties based on various studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H18N4O5SC_{17}H_{18}N_{4}O_{5}S and a molecular weight of 390.4 g/mol. Its structure includes a dimethoxyphenyl moiety and a pyridazino-thiazin ring system, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H18N4O5S
Molecular Weight390.4 g/mol
CAS Number1286706-27-1

Antimicrobial Activity

Research indicates that derivatives of thiazine and benzothiazine compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies reported an IC50 value in the range of 51 to 6.6 nM for certain derivatives against resistant strains of bacteria .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have demonstrated that similar thiazine derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown activity against colon carcinoma (IC50 = 6.2 μM) and breast cancer cell lines (IC50 values of 43.4 μM and 27.3 μM) in various assays . The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have been known to inhibit pro-inflammatory cytokines and may modulate pathways involved in inflammation .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazine derivatives including N-(2,4-dimethoxyphenyl)-2-{...}. The results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the chemical structure could enhance antimicrobial potency.

Study on Anticancer Mechanisms

In another investigation focusing on anticancer mechanisms, researchers synthesized several derivatives of the compound and tested their effects on cancer cell lines. The findings suggested that specific modifications led to increased cytotoxicity against targeted cancer cells while minimizing toxicity to normal cells.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide exhibit substantial antimicrobial properties. For instance:

  • Case Study : A study demonstrated that compounds with similar structural frameworks showed effectiveness against various bacteria including Staphylococcus aureus and fungi such as Candida albicans .

2. Anticancer Potential
The compound's structure suggests potential anticancer properties due to the presence of the triazole and thiazine rings:

  • Research Findings : Compounds with similar structures were shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells .

Material Science Applications

1. Polymer Chemistry
The unique chemical structure allows for the incorporation of this compound into polymer matrices:

  • Application Example : Used as an additive to enhance the thermal stability and mechanical properties of polymers .

2. Corrosion Inhibition
The compound's ability to form stable complexes with metal ions makes it a candidate for corrosion inhibition:

  • Study Insight : Research has indicated that similar compounds can reduce corrosion rates significantly in metal substrates when applied as coatings .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Antimicrobial ActivityEffective against Staphylococcus aureus
Anticancer PotentialInduces apoptosis in cancer cells
Polymer ChemistryEnhances thermal stability of polymers
Corrosion InhibitionReduces corrosion rates in metals

Comparison with Similar Compounds

Core Heterocycle

  • Target Compound: The pyridazino[4,5-b][1,4]thiazine core combines pyridazine and thiazine rings, creating a planar, electron-deficient system conducive to interactions with aromatic binding pockets.
  • Compound: The pyrazolo[4,3-c][1,2]benzothiazine core introduces a fused benzothiazine with a pyrazole ring, increasing rigidity and π-system complexity.

Substituent Effects

  • 4-Methyl vs. 4-Cyclopropyl () : The methyl group in the target compound minimizes steric hindrance, favoring synthetic accessibility. In contrast, the cyclopropyl group in ’s analog introduces ring strain and steric bulk, which may influence conformational stability and target selectivity .
  • 2,4-Dimethoxyphenyl vs. 2,4-Difluorophenyl () : Methoxy groups are electron-donating and increase solubility via polar interactions, whereas fluorine atoms are electron-withdrawing, enhancing metabolic stability and lipophilicity. This difference may affect pharmacokinetic profiles .
  • The fluorine atom may direct molecular orientation in binding sites .

Potential for Natural Product Inspiration ()

LC/MS profiling methods (as noted in ) could aid in identifying structurally related natural analogs for further comparison .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. For example, refluxing under inert atmospheres (e.g., nitrogen) minimizes side reactions, while microwave-assisted synthesis can enhance efficiency . Purification via column chromatography or HPLC ensures high purity, and intermediates should be validated using TLC or NMR . Reaction monitoring with spectroscopic methods (e.g., FT-IR) helps identify bottlenecks .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like aromatic protons and acetamide groups, while Mass Spectrometry (MS) confirms molecular weight . High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required), and X-ray crystallography may resolve stereochemistry for crystalline derivatives .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:
Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on target proteins, while Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time . Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity . Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

Answer:
SAR studies involve synthesizing analogs with modified substituents (e.g., methoxy → ethoxy) and testing bioactivity. For instance, replacing the 4-methyl group with bulkier alkyl chains may enhance lipophilicity and membrane permeability . Use 2D/3D-QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Advanced: How should researchers address contradictory data in biological activity assays?

Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or compound stability. Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) . Statistical tools (ANOVA, Tukey’s test) identify outliers .

Basic: What stability tests are essential for this compound under experimental conditions?

Answer:
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation. Assess photostability via UV-Vis spectroscopy under light exposure. For solution-phase stability, track pH-dependent hydrolysis using LC-MS .

Advanced: How can alternative synthetic routes (e.g., green chemistry) improve scalability?

Answer:
Microwave-assisted synthesis reduces reaction times and energy consumption . Flow chemistry enables continuous production with precise temperature control, minimizing byproducts . Solvent-free mechanochemical grinding (e.g., ball milling) is eco-friendly and scalable for solid-phase reactions .

Advanced: What methodologies identify the compound’s mechanism of action in biological systems?

Answer:
Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., kinases) and observe activity loss. Thermal Shift Assays (TSA) detect target engagement by measuring protein melting shifts. Phosphoproteomics or metabolomics can map downstream signaling pathways .

Basic: How are degradation products analyzed to ensure experimental reproducibility?

Answer:
Forced degradation studies (acid/base/oxidative stress) followed by LC-MS or GC-MS identify major breakdown products. Compare fragmentation patterns with reference standards. Stability-indicating HPLC methods quantify degradation under storage conditions .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions systematically?

Answer:
Apply factorial designs (e.g., Box-Behnken) to screen variables (temperature, solvent ratio, catalyst loading). Response Surface Methodology (RSM) models interactions between factors and identifies optimal conditions . Use software (JMP, Minitab) for statistical validation and reduce experimental runs by 50-70% .

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